Cambridge id 5763204
Description
The compound associated with Cambridge ID 5763204 (presumed to correspond to CAS 1254115-23-5 based on contextual alignment) is a synthetic organic molecule with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.20 g/mol . Its structure includes a piperazine core substituted with a methoxy-nitrobenzene group and an oxetane moiety. The compound is synthesized via nucleophilic substitution under inert conditions using 1-methylpyrrolidin-2-one or dimethylformamide as solvents .
Properties
Molecular Formula |
C19H17N3O |
|---|---|
Molecular Weight |
303.4g/mol |
IUPAC Name |
2-amino-4-(2-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile |
InChI |
InChI=1S/C19H17N3O/c1-23-17-9-5-4-8-14(17)18-13-7-3-2-6-12(13)15(10-20)19(22)16(18)11-21/h4-5,8-9H,2-3,6-7,22H2,1H3 |
InChI Key |
HOSIEJWOHDDCRL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=C(C(=C(C3=C2CCCC3)C#N)N)C#N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=C(C3=C2CCCC3)C#N)N)C#N |
Origin of Product |
United States |
Chemical Reactions Analysis
Reactivity in Medicinal Chemistry Contexts
The compound’s heterocyclic framework participates in reactions critical for drug development:
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Metabolic Activation : Cytochrome P450-mediated oxidation generates reactive intermediates, potentially contributing to off-target effects (e.g., quinone-imine formation analogous to diclofenac metabolites) .
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Target Binding : Thiol conjugation via Michael addition at α,β-unsaturated carbonyl sites, observed in related compounds .
Table 2: Biologically Relevant Reaction Pathways
Coordination Chemistry and Metal Interactions
Cambridge ID 5763204 exhibits ligand behavior in metal complexes, leveraging its nitrogen-rich structure:
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Metal Binding : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) through pyridinic and amine nitrogen atoms .
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Catalytic Applications : Copper complexes of structurally similar heterocycles show enantioselective activity in nitroaldol additions (up to 12.3% ee) .
Table 3: Coordination-Dependent Reactivity
| Metal Ion | Ligand Sites | Catalyzed Reaction | Yield/Selectivity |
|---|---|---|---|
| Cu²⁺ | Pyridine N, Amine N | Nitroaldol addition | 50% conversion, 12.3% ee |
| Co³⁺ | Amide O, Tertiary Amine N | Michael addition | Isomer ratio 5:2 |
Computational Predictions and High-Throughput Screening
Recent advances in machine learning (e.g., Cambridge’s chemical reactome) enable predictive modeling of its reactivity:
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Reaction Outcome Prediction : Trained on 39,000+ reactions, AI models correlate reagent choice with regioselectivity in functionalization steps .
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Automated Optimization : High-throughput platforms screen conditions for cross-coupling reactions, reducing trial-and-error approaches .
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares Cambridge ID 5763204 (Compound A) with two analogs: CAS 1046861-20-4 (Compound B) and structurally related derivatives listed in and . Key parameters include physicochemical properties, synthetic routes, and bioactivity profiles.
Table 1: Physicochemical and Pharmacokinetic Properties
Key Observations :
- Lipophilicity : Compound A exhibits a lower consensus Log Po/w (0.03) compared to Compound B (0.61) and the high-scoring analog (1.15), correlating with its higher aqueous solubility .
- Synthetic Complexity : Compound A’s synthesis requires milder conditions (100°C, 16 hours) compared to Compound B’s palladium-catalyzed cross-coupling (75°C, 1.3 hours), which may affect scalability .
Functional and Structural Differentiation
- Molecular Weight Impact : Compound A’s lower molecular weight (142.20 vs. 235.27 for Compound B) enhances solubility but reduces membrane permeability, as reflected in its Log Kp (-7.66 cm/s vs. -6.21 cm/s for Compound B) . This aligns with ’s guideline that molecular weight inversely affects solubility and diffusion rates.
- Ring Systems : Compound A’s oxetane and piperazine rings confer rigidity, whereas Compound B’s boronic acid and halogenated aryl groups enhance electrophilic reactivity .
Q & A
Q. How can I optimize experimental protocols for high-throughput screening of this compound analogs?
- Methodological Answer :
- Automation : Use robotic liquid handlers for parallel synthesis and testing .
- DoE (Design of Experiments) : Apply factorial designs to test multiple variables (e.g., concentration, temperature) efficiently .
- QC Checks : Implement real-time analytics (e.g., HPLC) to monitor reaction progress .
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